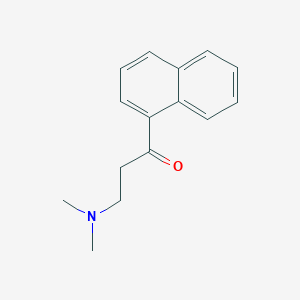

3-(Dimethylamino)-1-(naphthalen-5-YL)propan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of derivatives related to "3-(Dimethylamino)-1-(naphthalen-5-yl)propan-1-one" has been detailed in studies where compounds exhibit solvent polarity and viscosity-sensitive fluorescence emissions. For example, DDNP has been synthesized as a fluorescent dye demonstrating how intramolecular rotational relaxation is influenced by the solvent environment, with distinct fluorescence emissions in hydrophobic and viscous environments, indicating their potential utility in visible fluorescence microscopy without interference from autofluorescence (Jacobson et al., 1996).

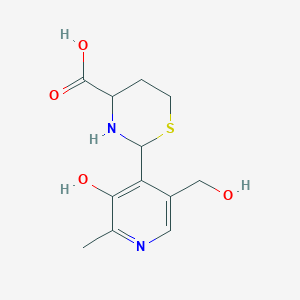

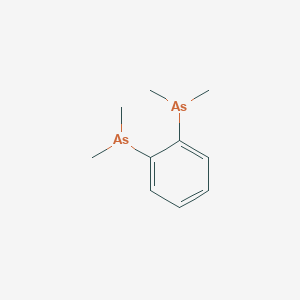

Molecular Structure Analysis

X-ray crystallography has revealed planar arrangements between dimethylamino and naphthalenyl moieties in these compounds, with significant findings on their crystalline structures demonstrating different conformations and spectral properties, hinting at complex molecular interactions and stability influenced by their molecular structure (Jacobson et al., 1996).

Chemical Reactions and Properties

Chemical reactions involving "3-(Dimethylamino)-1-(naphthalen-5-yl)propan-1-one" and its derivatives often result in compounds with intriguing photophysical properties. Studies have focused on their behavior in various solvents, highlighting the role of solvent interactions in determining their photophysical behaviors, including fluorescence emissions and solvent polarity effects. This understanding is crucial for applications in biological studies and fluorescence microscopy, where these compounds serve as sensitive probes (Cerezo et al., 2001).

Physical Properties Analysis

The physical properties of these compounds, such as their crystalline forms and fluorescence quantum yields, are significantly influenced by their environment. The ability to crystallize into different solid forms exhibiting various spectral properties is notable, as is their fluorescence behavior in response to changes in solvent viscosity and polarity. These characteristics are vital for their application in fluorescence-based techniques and studies (Jacobson et al., 1996).

Chemical Properties Analysis

The chemical properties, including reactivity and interaction with solvents, underline the versatility of "3-(Dimethylamino)-1-(naphthalen-5-yl)propan-1-one" derivatives as probes and fluorescent dyes. Their sensitivity to the solvent environment, including polarity and viscosity, allows for their application in probing the microenvironment within biological systems, offering insights into molecular interactions and dynamics (Cerezo et al., 2001).

Wissenschaftliche Forschungsanwendungen

Alzheimer's Disease Imaging

Research has identified specific naphthalene derivatives as potential imaging agents for Alzheimer's disease. For example, compounds like [18F] 1,1-dicyano-2-[6-(dimethylamino)-2-naphthalenyl] propene (18F-FDDNP) have been studied for their ability to measure amyloid deposits in vivo within the brain of Alzheimer's disease patients. This advancement in PET amyloid imaging represents a significant step forward in understanding the pathophysiological mechanisms and progression of amyloid deposits, enabling early detection and evaluation of antiamyloid therapies (Nordberg, 2007).

Dermatological Research

In dermatological research, certain naphthalene derivatives have been utilized as fluorescence probes to study skin properties. These compounds help in providing spatially resolved information on skin hydration, proton activity, and diffusion coefficients of specific probes within different tissue strata. This application highlights the utility of naphthalene derivatives in noninvasive exploration of structural and dynamical aspects of skin, offering valuable insights into normal and pathological conditions (Bloksgaard et al., 2013).

Medicinal Chemistry

Naphthalene derivatives, including structures similar to 3-(Dimethylamino)-1-(naphthalen-5-yl)propan-1-one, have shown extensive potential in medicinal applications. They interact with biological cations, anions, small molecules, and macromolecules, displaying a wide range of activities such as anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory effects. Some derivatives have even entered clinical trials, underscoring their significance in drug development and disease treatment strategies (Gong et al., 2016).

Environmental Pollution Analysis

The study of naphthalene derivatives also extends to environmental pollution analysis. For instance, naphthalene and its derivatives have been a focal point in assessing sources, exposures, and health risks associated with air pollution. Research in this domain aims to better characterize the environmental impact of naphthalene derivatives, guiding mitigation and regulatory strategies to protect human health and the environment (Jia & Batterman, 2010).

Eigenschaften

IUPAC Name |

3-(dimethylamino)-1-naphthalen-1-ylpropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-16(2)11-10-15(17)14-9-5-7-12-6-3-4-8-13(12)14/h3-9H,10-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXDXSNWZXJVDMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(=O)C1=CC=CC2=CC=CC=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20328238 |

Source

|

| Record name | 3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20328238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Dimethylamino)-1-(naphthalen-5-YL)propan-1-one | |

CAS RN |

10320-49-7 |

Source

|

| Record name | 3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20328238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Diisopropyl)amino]ethyl 9H-xanthene-9-carboxylate](/img/structure/B76306.png)